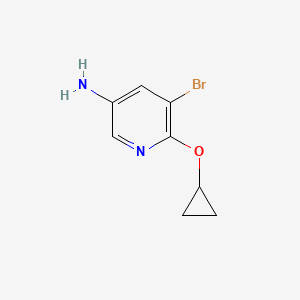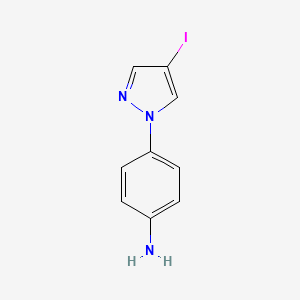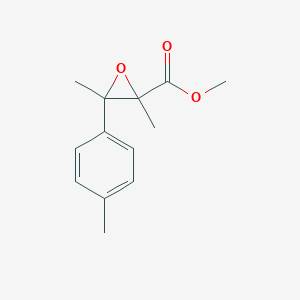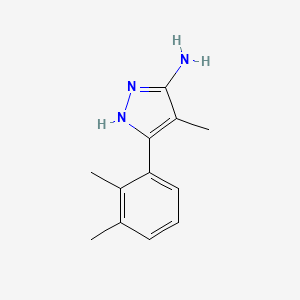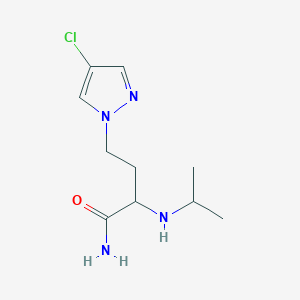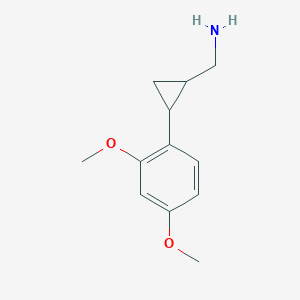![molecular formula C17H22BrNO5 B15310407 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling with Piperidine: The 4-bromophenol is then reacted with piperidine under basic conditions to form 3-(4-bromophenoxy)piperidine. This step often employs a base such as potassium carbonate.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Deprotection: The free amine derivative of the compound.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the piperidine nitrogen during synthetic transformations, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methoxyphenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can impart unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions.
Propiedades
Fórmula molecular |
C17H22BrNO5 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
3-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-4-9-17(11-19,14(20)21)23-13-7-5-12(18)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
Clave InChI |
QUDRBMWSDIWHIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


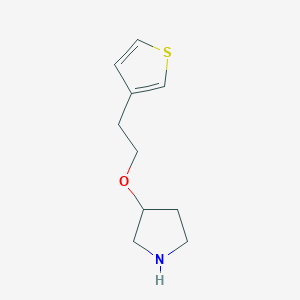
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
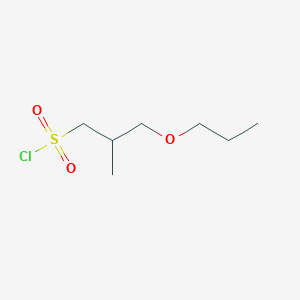
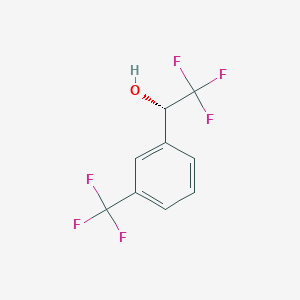

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
